MSC2156119J
MSC2156119J
Tepotinib is an inhibitor of MET tyrosine kinase with potential antineoplastic activity. Tepotinib selectively binds to MET tyrosine kinase and disrupts MET signal transduction pathways, which may induce apoptosis in tumor cells overexpressing this kinase. The receptor tyrosine kinase MET (also known as hepatocyte growth factor receptor or HGFR), is the product of the proto-oncogene c-Met and is overexpressed or mutated in many tumor cell types; this protein plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.
Tepotinib is under investigation in clinical trial NCT03531762 (Effect of a Proton Pump Inhibitor on the Pharmacokinetics (PK) of Tepotinib).
Tepotinib is under investigation in clinical trial NCT03531762 (Effect of a Proton Pump Inhibitor on the Pharmacokinetics (PK) of Tepotinib).
Brand Name:
Vulcanchem
CAS No.:
1100598-32-0
VCID:
VC0549086
InChI:
InChI=1S/C29H28N6O2/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3
SMILES:
CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N
Molecular Formula:
C29H28N6O2
Molecular Weight:
492.6 g/mol
MSC2156119J
CAS No.: 1100598-32-0
Inhibitors
VCID: VC0549086
Molecular Formula: C29H28N6O2
Molecular Weight: 492.6 g/mol
Purity: >98%
CAS No. | 1100598-32-0 |
---|---|
Product Name | MSC2156119J |
Molecular Formula | C29H28N6O2 |
Molecular Weight | 492.6 g/mol |
IUPAC Name | 3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile |
Standard InChI | InChI=1S/C29H28N6O2/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3 |
Standard InChIKey | AHYMHWXQRWRBKT-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N |
Canonical SMILES | CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N |
Appearance | Solid powder |
Description | Tepotinib is an inhibitor of MET tyrosine kinase with potential antineoplastic activity. Tepotinib selectively binds to MET tyrosine kinase and disrupts MET signal transduction pathways, which may induce apoptosis in tumor cells overexpressing this kinase. The receptor tyrosine kinase MET (also known as hepatocyte growth factor receptor or HGFR), is the product of the proto-oncogene c-Met and is overexpressed or mutated in many tumor cell types; this protein plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis. Tepotinib is under investigation in clinical trial NCT03531762 (Effect of a Proton Pump Inhibitor on the Pharmacokinetics (PK) of Tepotinib). |
Purity | >98% |
Shelf Life | >5 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-(1-(3-(5-((1-Methyl-4-piperidinyl)methoxy)-2-pyrimidinyl)benzyl)-6-oxo-1,6-dihydro-3-pyridazinyl)benzonitrile benzonitrile, 3-(1,6-dihydro-1-((3-(5-((1-methyl-4-piperidinyl)methoxy)-2-pyrimidinyl)phenyl)methyl)-6-oxo-3-pyridazinyl)- tepotini |
Reference | 1: Bouattour M, Raymond E, Qin S, Cheng AL, Stammberger U, Locatelli G, Faivre S. Recent developments of c-Met as a therapeutic target in hepatocellular carcinoma. Hepatology. 2018 Mar;67(3):1132-1149. doi: 10.1002/hep.29496. Epub 2018 Feb 1. Review. PubMed PMID: 28862760; PubMed Central PMCID: PMC5873445. |
PubChem Compound | 25171648 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume